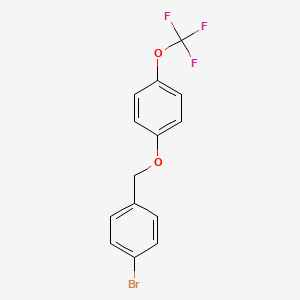
1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene is an organic compound with the molecular formula C14H10BrF3O2. This compound is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene typically involves the reaction of 4-bromobenzyl alcohol with 4-(trifluoromethoxy)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide (LDA).
Suzuki-Miyaura Coupling: Reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products:
Nucleophilic Substitution: The major products are substituted benzene derivatives depending on the nucleophile used.
Suzuki-Miyaura Coupling: The major products are biaryl compounds with various functional groups.
Applications De Recherche Scientifique
1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene finds applications in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as a precursor in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene is primarily based on its ability to undergo nucleophilic substitution and cross-coupling reactionsThis versatility makes it a valuable building block in organic synthesis .
Comparaison Avec Des Composés Similaires
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but lacks the phenoxy methyl group.
1-Bromo-3-(trifluoromethoxy)benzene: Similar but with the trifluoromethoxy group in a different position.
Uniqueness: 1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which imparts distinct reactivity and properties. This combination allows for diverse chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C14H10BrF3O2 |
|---|---|
Poids moléculaire |
347.13 g/mol |
Nom IUPAC |
1-bromo-4-[[4-(trifluoromethoxy)phenoxy]methyl]benzene |
InChI |
InChI=1S/C14H10BrF3O2/c15-11-3-1-10(2-4-11)9-19-12-5-7-13(8-6-12)20-14(16,17)18/h1-8H,9H2 |
Clé InChI |
MGWMGVQKKWPHQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)OC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


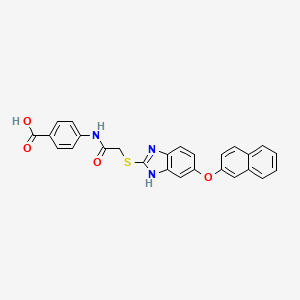
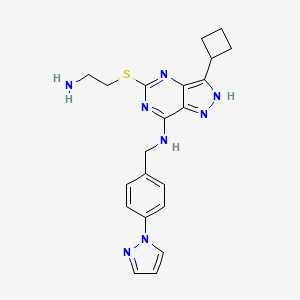
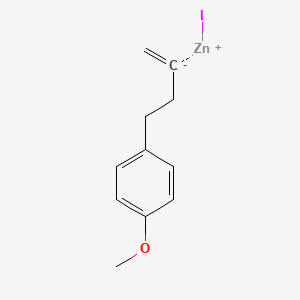
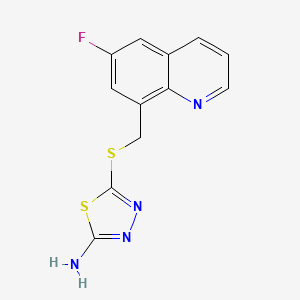
![(R)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14889423.png)
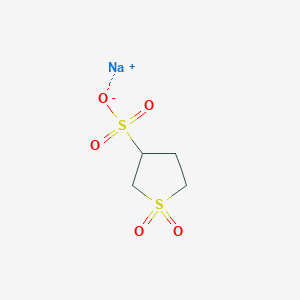
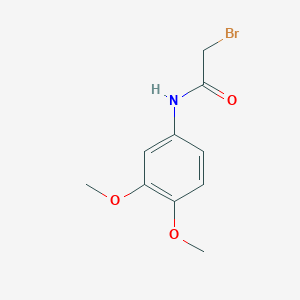
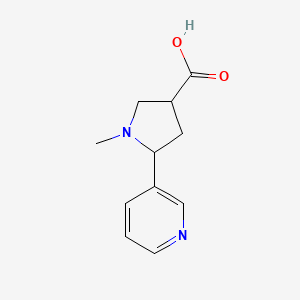
![[(3S)-4\'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3\'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B14889446.png)
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)
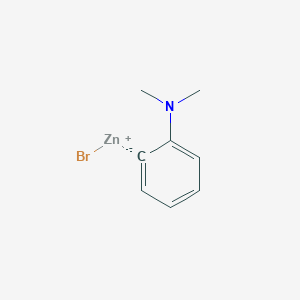
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14889483.png)
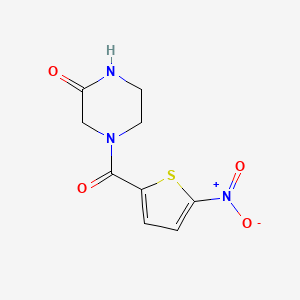
![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14889500.png)
